molecular formula C17H19N3O4S B2940392 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251561-59-7

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2940392
CAS No.: 1251561-59-7
M. Wt: 361.42
InChI Key: CGWFDWUTNVEIFS-UHFFFAOYSA-N
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Description

The compound 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide (hereafter referred to as the target compound) features a dihydropyridinone core substituted with a pyrrolidine sulfonyl group at position 3 and an N-phenylacetamide side chain.

Properties

IUPAC Name

2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-16(18-14-7-2-1-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-5-12-20/h1-3,6-10H,4-5,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFDWUTNVEIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with a sulfonyl chloride under basic conditions to introduce the sulfonyl group. The dihydropyridinyl moiety can be introduced through a cyclization reaction involving a suitable precursor. The final step often involves the acylation of the intermediate with phenylacetamide under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The sulfonyl and acetamide groups play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecule .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares structural motifs with several analogs, as outlined below:

Compound Name (ID) Key Structural Features Molecular Weight (g/mol) Notable Substituents Reference
Target Compound Dihydropyridinone core, pyrrolidine sulfonyl, N-phenylacetamide ~377.4* Phenyl, pyrrolidine-sulfonyl
BG01261 (N-(2-fluorophenyl) analog) Fluorophenyl group instead of phenyl 379.4 2-Fluorophenyl
BG01264 Chlorophenyl carbamoyl methyl ester 356.18 Chlorophenyl, ester linkage
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide Pyrrolopyrazine core, methanesulfonamide Not specified Methanesulfonamide, ethyl linker
TFA-D-Phe-(2-(N-Me)Pyr) (D-95) Trifluoroacetamide, methylpyrrole Not specified Trifluoroacetyl, methylpyrrole

*Calculated based on formula C₁₇H₁₈N₃O₄S.

Key Observations :

  • Fluorine may enhance metabolic stability, while chlorine increases molecular weight and steric bulk .
  • Sulfonamide Variations : The pyrrolidine sulfonyl group in the target compound contrasts with methanesulfonamide in . Pyrrolidine’s cyclic structure may improve solubility compared to linear sulfonamides .

Therapeutic Potential and Challenges

  • Advantages : The pyrrolidine sulfonyl group may enhance solubility and blood-brain barrier penetration compared to bulkier analogs like BG01264 .
  • Limitations : Lack of halogenation (cf. BG01261) could reduce metabolic stability, necessitating further derivatization for optimization .

Biological Activity

The compound 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is largely attributed to its structural components, particularly the pyrrolidine sulfonamide moiety. This structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds, similar to the target compound, exhibit notable antitumor properties. For instance, compounds with similar structural features have been shown to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have shown that pyrrolidine derivatives can inhibit pro-inflammatory cytokines and reduce macrophage infiltration, which is critical in inflammatory diseases .

Antimicrobial Activity

The sulfonamide group in the compound contributes to its antimicrobial activity. Compounds with similar functionalities have been reported to possess significant antibacterial and antifungal effects against various pathogens .

Case Studies

  • Antitumor Efficacy : In a study involving synthesized pyrrolidine derivatives, several compounds showed enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic effect, suggesting potential for improved cancer treatment strategies .
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of pyrrolidine sulfonamides revealed their capacity to downregulate inflammatory markers in vitro. This study highlighted the potential for these compounds in treating chronic inflammatory conditions .
  • Antimicrobial Studies : The synthesized derivatives were tested against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group significantly affected antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E) and EGFR
Anti-inflammatoryDownregulation of cytokines
AntimicrobialInhibition of bacterial growth

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